molecular formula C12H16BF2NO2 B2461603 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1415568-78-3

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B2461603
CAS No.: 1415568-78-3
M. Wt: 255.07
InChI Key: RWQROTQGDXTBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H16BF2NO2. It is a boronic acid derivative, specifically a pinacol boronate ester, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in carbon-carbon coupling reactions, such as the suzuki–miyaura coupling . This suggests that the compound may interact with various organic substrates in synthetic chemistry applications.

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid moiety acts as a nucleophile, transferring an organic group from boron to palladium during the transmetalation step .

Biochemical Pathways

In the context of synthetic chemistry, the compound’s boronic acid moiety can participate in various carbon-carbon coupling reactions, potentially affecting a wide range of synthetic pathways .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.

Result of Action

In the context of synthetic chemistry, the compound’s participation in carbon-carbon coupling reactions can lead to the formation of new organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be influenced by the pH of the environment . Therefore, the compound’s stability and reactivity may vary depending on the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reaction. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored in a dark place under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boronates, and substituted anilines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both fluorine atoms and the boronic ester group. The fluorine atoms increase the compound’s reactivity and stability, making it particularly useful in various synthetic applications. Additionally, the boronic ester group allows for versatile functionalization through cross-coupling reactions .

Properties

IUPAC Name

2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQROTQGDXTBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.